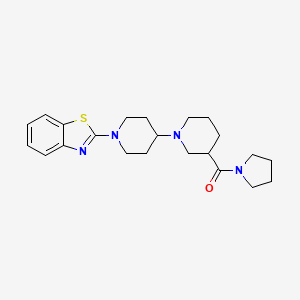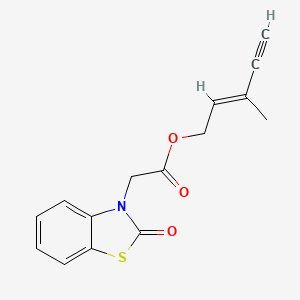![molecular formula C15H15F2N3O3 B5367976 3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5367976.png)
3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as compound 1, and it has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of compound 1 is not fully understood. However, studies have shown that it inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDACs are overexpressed in various types of cancer, and their inhibition has been shown to have potent antitumor activity.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells, inhibit angiogenesis, and modulate the immune system. Compound 1 has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound 1 in lab experiments is its potent antitumor activity against various cancer cell lines. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using compound 1 is its lack of specificity for HDAC isoforms, which can lead to off-target effects.
Future Directions
For research include the development of more specific HDAC inhibitors, investigation of combination therapy, and exploration of its neuroprotective and anti-inflammatory effects.
Synthesis Methods
The synthesis of compound 1 has been achieved using various methods. One of the most common methods involves the reaction of 2-(2,4-difluorophenoxy)pyridine-3-carboxaldehyde with 3-amino-2-hydroxypropanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure compound 1.
Scientific Research Applications
Compound 1 has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that compound 1 has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Compound 1 has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
3-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O3/c16-10-3-4-13(11(17)6-10)23-15-9(2-1-5-19-15)8-20-14(22)12(21)7-18/h1-6,12,21H,7-8,18H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJIFVDIPKOUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC(=O)C(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5367895.png)
![2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5367901.png)
![1-[(6-aminopyridin-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5367909.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-propylpyrimidine](/img/structure/B5367917.png)
![7-(4-acetylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367922.png)
![2-butyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5367930.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5367933.png)
![1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5367949.png)

![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5367973.png)
![N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5367983.png)
![7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5367990.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(2,5-dimethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5368004.png)